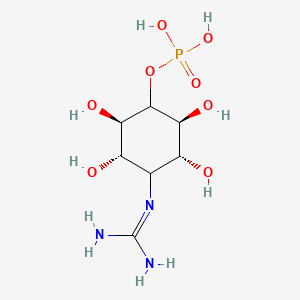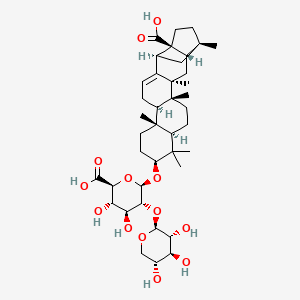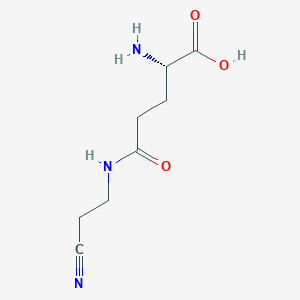
gamma-Glutamyl-beta-aminopropiononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Glutamyl-beta-aminopropiononitrile belongs to the class of organic compounds known as glutamine and derivatives. Glutamine and derivatives are compounds containing glutamine or a derivative thereof resulting from reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Gamma-Glutamyl-beta-aminopropiononitrile is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Gamma-Glutamyl-beta-aminopropiononitrile can be biosynthesized from beta-aminopropionitrile.
Gamma-glutamyl-beta-aminopropiononitrile is a nitrile that is L-glutamine in which one of the hydrogens attached to the amide nitrogen is replaced by a 2-cyanoethyl group. It has a role as a mouse metabolite. It is a non-proteinogenic L-alpha-amino acid, a L-glutamine derivative, an aliphatic nitrile and a secondary carboxamide. It derives from a beta-aminopropionitrile.
Wissenschaftliche Forschungsanwendungen
Enzyme Structure and Mechanism
Gamma-glutamyltranspeptidase (GGT) is a key enzyme in glutathione metabolism. The crystal structure of GGT from Escherichia coli was determined, revealing its role in hydrolyzing gamma-glutamyl bonds in compounds like glutathione and transferring gamma-glutamyl groups to other amino acids and peptides (Okada et al., 2006).
Role in Atherosclerosis and Coronary Heart Disease
GGT is associated with increased risk of coronary heart disease (CHD) and atherosclerosis. Elevated GGT activity correlates with cardio-metabolic risk factors, metabolic syndrome, systemic inflammation, and oxidative stress. Its role in plaque instability suggests direct involvement in atherosclerosis pathophysiology (Ndrepepa et al., 2018).
Vitamin K Dependent Carboxylase
An approach to trapping gamma-glutamyl radical intermediates in vitamin K dependent carboxylase involves using alpha, beta-methyleneglutamic acid. This aims to intercept the gamma-glutamyl free radical, a key step in the enzyme's mechanism (Slama et al., 1990).
Lymphoid Cell Surface Marker
Gamma-glutamyl transpeptidase, located on lymphoid cell surfaces, exhibits the same substrate specificity as epithelial cell enzymes. Its expression levels reflect differentiation in normal and neoplastic cells, making it a potential marker in these areas (Novogrodsky et al., 1976).
Role in Carcinogenesis
GGT plays a role in carcinogenesis due to its high expression in many human tumors and carcinogen-induced tumors in animals. It is involved in detoxification of xenobiotics, suggesting its importance in cancer development and treatment (Hanigan, 1998).
Involvement in Amino Acid Transport
GGT in rat small intestine may be involved in amino acid and dipeptide uptake, with its activity correlating with the rate of intestinal absorption of these compounds (Garvey et al., 1976).
Clinical Applications and Physiological Roles
Serum gamma-glutamyl transferase (GGT) is used as an index of liver dysfunction and marker of alcohol intake. Recent studies have improved our understanding of its role in counteracting oxidative stress and its associations with coronary heart disease, Type 2 diabetes, and stroke (Whitfield, 2001).
Eigenschaften
Produktname |
gamma-Glutamyl-beta-aminopropiononitrile |
|---|---|
Molekularformel |
C8H13N3O3 |
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(2-cyanoethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C8H13N3O3/c9-4-1-5-11-7(12)3-2-6(10)8(13)14/h6H,1-3,5,10H2,(H,11,12)(H,13,14)/t6-/m0/s1 |
InChI-Schlüssel |
VQPVVWAFTIFKDD-LURJTMIESA-N |
Isomerische SMILES |
C(CNC(=O)CC[C@@H](C(=O)O)N)C#N |
SMILES |
C(CNC(=O)CCC(C(=O)O)N)C#N |
Kanonische SMILES |
C(CNC(=O)CCC(C(=O)O)N)C#N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



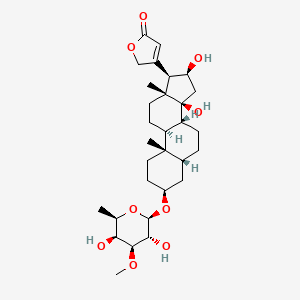


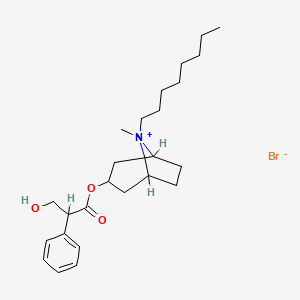

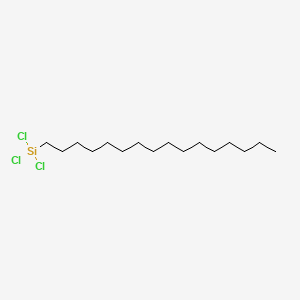
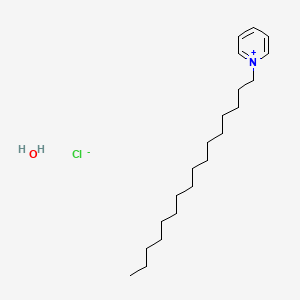
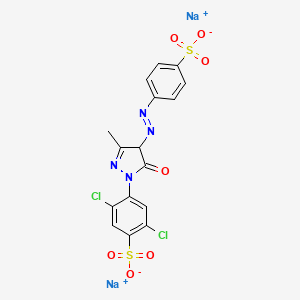
![2-[(4-Methyl-2-pyrimidinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B1198231.png)
